Cas no 800376-82-3 (Phenylethyl b-D-Thiogalactopyranoside)

Phenylethyl β-D-Thiogalactopyranoside is a thioglycoside derivative commonly used as a substrate or inhibitor in enzymatic studies, particularly in research involving β-galactosidases. Its thioglycosidic bond enhances stability against enzymatic hydrolysis compared to native glycosides, making it valuable for mechanistic investigations and enzyme inhibition assays. The phenylethyl moiety may further modulate solubility and binding affinity, offering tailored interactions with target enzymes. This compound is useful in probing active-site specificity and designing glycosidase inhibitors. Its synthetic versatility allows for modifications to optimize biochemical applications. Suitable for controlled experimental conditions, it serves as a reliable tool in glycobiology and enzymology research.
Phenylethyl b-D-Thiogalactopyranoside structure
800376-82-3 structure
Product name:Phenylethyl b-D-Thiogalactopyranoside
CAS No:800376-82-3
MF:C14H20O5S
MW:300.3706
CID:68861
PubChem ID:2733797

Phenylethyl b-D-Thiogalactopyranoside Chemical and Physical Properties

Names and Identifiers

    • Phenylethyl beta-D-thiogalactopyranoside
    • 2-Phenylethyl β-D-thiogalactopyranoside
    • PHENETHYL-1-THIO- ß-D-GLUCOPYRANOSIDE (PETGLC)
    • 2-Phenylethyl 5-thio-β-D-glucopyranoside
    • LogP
    • Phenethyl-1-thio-Glucoside (PETG)
    • β-D-Glucopyranoside, 2-phenylethyl 5-thio-
    • HY-137201
    • 2-Phenylethyl beta -D-thiogalactoside
    • A-D-thiogalactoside
    • CS-0137031
    • BATE-D-Galactopyranoside, 2-phenylethyl 1-thio-
    • 2-Phenylethyl
    • 2-Phenylethyl 1-thio-beta-D-glucopyranoside
    • (2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-(phenethylthio)tetrahydro-2H-pyran-3,4,5-triol
    • MFCD00467904
    • SCHEMBL1131614
    • A-D-Galactopyranoside, 2-phenylethyl 1-thio-
    • Q27464580
    • PETG
    • (2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(2-phenylethylsulfanyl)oxane-3,4,5-triol
    • 800376-82-3
    • 2-Phenylethyl-beta-D-thiogalactoside
    • PTQ
    • (2R,3R,4S,5R,6S)-2-(HYDROXYMETHYL)-6-[(2-PHENYLETHYL)SULFANYL]OXANE-3,4,5-TRIOL
    • 2-Phenylethyl-I(2)-D-thiogalactoside
    • 2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside
    • 2-Phenylethyl beta-D-thiogalactoside
    • 63407-54-5
    • Phenylethyl b-D-Thiogalactopyranoside
    • Inchi: InChI=1S/C14H20O5S/c15-8-10-11(16)12(17)13(18)14(19-10)20-7-6-9-4-2-1-3-5-9/h1-5,10-18H,6-8H2/t10-,11+,12+,13-,14+/m1/s1
    • InChI Key: ZNAMMSOYKPMPGC-HTOAHKCRSA-N
    • SMILES: C1C=CC(CCS[C@@H]2O[C@H](CO)[C@H](O)[C@H](O)[C@H]2O)=CC=1

Computed Properties

  • Exact Mass: 300.10314491g/mol
  • Monoisotopic Mass: 300.10314491g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 285
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 115Ų

Experimental Properties

  • Density: 1.392
  • Boiling Point: 486.887°C at 760 mmHg
  • Flash Point: 248.26°C
  • Refractive Index: 1.638
  • PSA: 115.45000
  • LogP: -0.23780

Phenylethyl b-D-Thiogalactopyranoside Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM410144-1g
Phenylethylb-D-thiogalactopyranoside
800376-82-3 95%+
1g
$770 2024-07-23
TRC
P399663-10mg
Phenylethyl b-D-Thiogalactopyranoside
800376-82-3
10mg
$ 65.00 2022-06-03
TRC
P399663-50mg
Phenylethyl b-D-Thiogalactopyranoside
800376-82-3
50mg
$ 185.00 2022-06-03
TRC
P399663-5mg
Phenylethyl b-D-Thiogalactopyranoside
800376-82-3
5mg
$ 50.00 2022-06-03

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